molecular formula C11H18O4 B2375176 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1894131-33-9

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid

Cat. No.: B2375176
CAS No.: 1894131-33-9
M. Wt: 214.261
InChI Key: LKAMGPMWHNRJLC-UHFFFAOYSA-N
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Description

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclobutane ring, a tert-butoxy group, and a carboxylic acid functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-11(9(13)14)5-4-6-11/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMGPMWHNRJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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